(R)-Ethyl 1-methylpyrrolidine-2-carboxylate

Asymmetric Synthesis Organocatalysis Chiral Amine Catalysis

(R)-Ethyl 1-methylpyrrolidine-2-carboxylate, systematically named ethyl (2R)-1-methylpyrrolidine-2-carboxylate and also referred to as D-Proline, 1-methyl-, ethyl ester, is a chiral pyrrolidine carboxylate ester with the molecular formula C₈H₁₅NO₂ and a molecular weight of 157.21 g/mol. As a single (R)-enantiomer, this compound serves as a fundamental chiral building block in asymmetric organic synthesis, functioning primarily as a precursor to chiral ligands, organocatalysts, and key intermediates for pharmaceutical development.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
Cat. No. B12436627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Ethyl 1-methylpyrrolidine-2-carboxylate
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCCN1C
InChIInChI=1S/C8H15NO2/c1-3-11-8(10)7-5-4-6-9(7)2/h7H,3-6H2,1-2H3/t7-/m1/s1
InChIKeyFBTUOHOLPTXSPX-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is (R)-Ethyl 1-methylpyrrolidine-2-carboxylate (CAS 42002-99-3) - Properties & Class


(R)-Ethyl 1-methylpyrrolidine-2-carboxylate, systematically named ethyl (2R)-1-methylpyrrolidine-2-carboxylate and also referred to as D-Proline, 1-methyl-, ethyl ester, is a chiral pyrrolidine carboxylate ester with the molecular formula C₈H₁₅NO₂ and a molecular weight of 157.21 g/mol . As a single (R)-enantiomer, this compound serves as a fundamental chiral building block in asymmetric organic synthesis, functioning primarily as a precursor to chiral ligands, organocatalysts, and key intermediates for pharmaceutical development [1][2].

Why Substituting (R)-Ethyl 1-methylpyrrolidine-2-carboxylate with Racemic or (S)-Enantiomer Fails in Asymmetric Synthesis


In asymmetric synthesis, the substitution of a single (R)-enantiomer like (R)-Ethyl 1-methylpyrrolidine-2-carboxylate with its racemic mixture or the opposite (S)-enantiomer is not scientifically valid. The absolute stereochemistry of the pyrrolidine ring directly dictates the three-dimensional orientation of the enamine or iminium ion intermediate formed during organocatalysis, which in turn controls the stereochemical outcome of the target product [1]. For instance, using a racemic mixture would lead to the formation of a racemic product, defeating the purpose of asymmetric synthesis, while the (S)-enantiomer would systematically induce the opposite absolute configuration, yielding an undesired stereoisomer [2]. The quantitative evidence below underscores the critical importance of absolute stereochemical identity in achieving predictable and reproducible experimental results.

Quantitative Evidence: (R)-Ethyl 1-methylpyrrolidine-2-carboxylate Differentiation vs. Analogs


Absolute Configuration as a Determinant of Organocatalytic Outcome

The (R)-enantiomer is a critical precursor for chiral organocatalysts that yield products with predictable (R)- or (S)-configuration. The pyrrolidine scaffold's stereochemistry is a primary factor in determining the enantiofacial selectivity of the enamine intermediate. While direct kinetic comparisons between the (R)- and (S)- ethyl esters are sparse in open literature, the well-established mechanism of proline-derived organocatalysis demonstrates that inversion of the catalyst's stereocenter leads to inversion of the product's absolute configuration [1][2].

Asymmetric Synthesis Organocatalysis Chiral Amine Catalysis

Enantiomeric Purity (ee) as a Primary Quality Metric

The procurement value of this compound is directly tied to its enantiomeric purity, which dictates the maximum attainable enantiomeric excess (ee) in downstream asymmetric reactions. While certificates of analysis (CoAs) for the ethyl ester itself do not provide a comparative ee vs. the (S)-form, the resolution methods for this compound class demonstrate that commercial material can be supplied with high optical purity . The purity of the starting chiral building block is paramount, as any contamination by the opposite enantiomer will proportionally reduce the final product's enantiopurity [1].

Chiral Building Block Procurement Specification Quality Control

Chemical Purity: Supplier-Benchmarked for Reproducibility

Chemical purity is a baseline requirement, and commercial suppliers of (R)-Ethyl 1-methylpyrrolidine-2-carboxylate consistently offer material with purity benchmarks of 97% or 98% as verified by NMR and HPLC . While a direct comparison of purity across all vendors is outside the scope of this guide, these documented purities serve as a procurement benchmark. Material of lower or unspecified purity from alternative sources risks introducing unknown impurities that could interfere with sensitive catalytic cycles or complicate product purification.

Analytical Chemistry Procurement Benchmark Reproducibility

Procurement-Driven Application Scenarios for (R)-Ethyl 1-methylpyrrolidine-2-carboxylate


Asymmetric Organocatalyst Synthesis: Precursor for Chiral Pyrrolidine-Based Catalysts

This compound is a key starting material for the synthesis of a broad class of chiral pyrrolidine-based organocatalysts. These catalysts are employed in asymmetric reactions such as aldol condensations, Michael additions, and Mannich reactions [1][2]. The absolute (R)-stereochemistry of the ethyl ester ensures the generation of catalysts that can impart predictable stereocontrol, leading to high enantiomeric excess in the final chiral products. For a laboratory procuring a chiral pool starting material, this compound is essential for developing new asymmetric methodologies or scaling up known catalytic processes.

Synthesis of Chiral Pharmaceutical Intermediates

(R)-Ethyl 1-methylpyrrolidine-2-carboxylate serves as a chiral building block in the synthesis of complex pharmaceutical intermediates [1][2]. The pyrrolidine ring is a privileged structure found in numerous drug candidates, and having the correct absolute stereochemistry from the outset is crucial for achieving the desired biological activity. This compound allows medicinal chemists to build molecular complexity with stereochemical fidelity, avoiding the need for costly and time-consuming chiral resolution steps later in the synthetic route.

Preparation of Chiral Ligands for Metal-Catalyzed Reactions

The compound's bifunctional nature (ester and tertiary amine) makes it an ideal scaffold for preparing chiral ligands used in asymmetric metal catalysis [1]. By functionalizing the ester or the amine nitrogen, researchers can create a library of chiral ligands that can coordinate to transition metals like rhodium or zinc. The pre-existing (R)-stereocenter on the pyrrolidine ring is the source of chirality in the resulting metal complex, enabling enantioselective transformations such as cyclopropanations, hydrogenations, or carbon-carbon bond formations [3].

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